molecular formula C9H11N3S2 B14604663 Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester CAS No. 61050-69-9

Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester

Cat. No.: B14604663
CAS No.: 61050-69-9
M. Wt: 225.3 g/mol
InChI Key: CHTAYFYHGYSVOW-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C₉H₁₁N₃S₂ and a molecular weight of 225.33 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid moiety linked to a 2-aminophenyl group through a methylene bridge, and a methyl ester functional group.

Preparation Methods

The synthesis of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

61050-69-9

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

methyl N-[(2-aminophenyl)methylideneamino]carbamodithioate

InChI

InChI=1S/C9H11N3S2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,10H2,1H3,(H,12,13)

InChI Key

CHTAYFYHGYSVOW-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NN=CC1=CC=CC=C1N

Origin of Product

United States

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